Cas no 2229426-26-8 (1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde)

1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde
- EN300-1909365
- 2229426-26-8
-
- インチ: 1S/C11H11BrO/c1-8-2-3-9(12)6-10(8)11(7-13)4-5-11/h2-3,6-7H,4-5H2,1H3
- InChIKey: PYBOVGWUNQHPHE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C)=C(C=1)C1(C=O)CC1
計算された属性
- せいみつぶんしりょう: 237.99933g/mol
- どういたいしつりょう: 237.99933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 17.1Ų
1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1909365-0.25g |
1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde |
2229426-26-8 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1909365-5g |
1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde |
2229426-26-8 | 5g |
$3687.0 | 2023-09-18 | ||
Enamine | EN300-1909365-0.05g |
1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde |
2229426-26-8 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1909365-1.0g |
1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde |
2229426-26-8 | 1g |
$1272.0 | 2023-06-01 | ||
Enamine | EN300-1909365-2.5g |
1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde |
2229426-26-8 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1909365-5.0g |
1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde |
2229426-26-8 | 5g |
$3687.0 | 2023-06-01 | ||
Enamine | EN300-1909365-0.5g |
1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde |
2229426-26-8 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1909365-1g |
1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde |
2229426-26-8 | 1g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1909365-0.1g |
1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde |
2229426-26-8 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1909365-10.0g |
1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde |
2229426-26-8 | 10g |
$5467.0 | 2023-06-01 |
1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehydeに関する追加情報
Introduction to 1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde (CAS No: 2229426-26-8)
1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde, identified by the chemical identifier CAS No: 2229426-26-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of arylcyclopropanes, which are known for their unique structural features and potential biological activities. The presence of both a bromine substituent and a methyl group on the phenyl ring, combined with the cyclopropane moiety, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.
The aldehyde functional group at the cyclopropane ring position is particularly noteworthy, as aldehydes are commonly employed in organic synthesis as key intermediates for the formation of various bioactive molecules. The structural motif of 1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde suggests potential applications in the development of novel therapeutic agents, particularly in the context of targeting neurological disorders, inflammation, and other metabolic pathways. Recent advancements in drug discovery have highlighted the importance of cyclopropane-containing compounds due to their ability to modulate protein-protein interactions and enzyme activities.
In recent years, there has been a surge in research focused on aryl-substituted cyclopropanes due to their distinct pharmacological properties. The bromine atom at the 5-position of the phenyl ring enhances electrophilicity, making it a suitable candidate for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl or heteroaryl groups, thereby expanding the chemical space for drug-like molecules. Additionally, the cyclopropane ring itself is known to exhibit conformational rigidity, which can be exploited to improve binding affinity and selectivity in drug design.
One of the most compelling aspects of 1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde is its potential as a precursor for synthesizing more complex pharmacophores. The aldehyde group can be readily converted into other functional groups such as carboxylic acids, esters, or amides through oxidation or esterification reactions. This flexibility makes it an attractive building block for medicinal chemists aiming to develop small-molecule inhibitors or agonists. For instance, derivatives of this compound have shown promise in preclinical studies as modulators of enzymes involved in cancer metabolism and signal transduction pathways.
The pharmacological relevance of this compound is further underscored by its structural similarity to known bioactive molecules. For example, arylcyclopropanes have been investigated for their potential role in inhibiting kinases and other enzymes implicated in chronic diseases. The combination of a brominated phenyl ring and a cyclopropane scaffold suggests that 1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde may exhibit dual functionality, targeting multiple pathways simultaneously. This polypharmacophoric approach has gained traction in recent years as a strategy to enhance therapeutic efficacy while minimizing side effects.
Recent studies have also explored the use of cyclopropane-containing compounds as tools for studying protein dynamics and interactions. The rigid nature of the cyclopropane ring can serve as a probe to understand how conformational changes in proteins relate to their function. In particular, photolabile derivatives of arylcyclopropans have been used to investigate protein-protein interactions in real-time using fluorescence microscopy techniques. Given these applications, 1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde could serve as a valuable tool for biochemical assays and structural biology investigations.
The synthesis of 1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde involves multi-step organic transformations that highlight its synthetic utility. One possible route begins with the bromination of 2-methylphenol (o-toluidine) followed by reaction with a cyclopropyl Grignard reagent to form the cyclopropylmethyl derivative. Subsequent oxidation using an oxidizing agent such as manganese dioxide or pyridinium chlorochromate yields the desired aldehyde. This synthetic pathway exemplifies the versatility of this compound as a chemical intermediate and underscores its importance in synthetic organic chemistry.
In conclusion, 1-(5-bromo-2-methylphenyl)cyclopropane-1-carbaldehyde (CAS No: 2229426-26-8) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features—combining an aryl ring with both bromine and methyl substituents along with a cyclopropane core—make it an ideal scaffold for developing novel therapeutics. The presence of an aldehyde group provides additional opportunities for chemical modification, enabling access to a wide range of derivatives with tailored biological activities. As research continues to uncover new applications for arylcyclopropanes, compounds like this one are likely to play an increasingly significant role in drug discovery and development.
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